molecular formula C23H19NO4 B3002864 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one CAS No. 864760-93-0

3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one

Numéro de catalogue: B3002864
Numéro CAS: 864760-93-0
Poids moléculaire: 373.408
Clé InChI: MULZTEHDOXJVOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one is a synthetic chromen-4-one (flavonoid) derivative featuring a 4H-chromen-4-one core substituted at position 3 with a 4-methoxyphenyl group and at position 7 with an amino-linked 4-methoxyphenyl moiety. This compound is structurally distinct due to the 7-aminoether linkage (uncommon in natural flavonoids), which may enhance its interaction with biological targets like enzymes or receptors.

Key structural features:

  • Chromen-4-one core: Provides planar aromaticity and conjugation, critical for UV/Vis absorption and redox activity.
  • 3-(4-Methoxyphenyl): Enhances lipophilicity and electron-donating capacity via the methoxy group.

Propriétés

IUPAC Name

7-(4-methoxyanilino)-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-26-18-8-3-15(4-9-18)21-14-28-22-13-17(7-12-20(22)23(21)25)24-16-5-10-19(27-2)11-6-16/h3-14,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULZTEHDOXJVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one, a compound belonging to the class of coumarin derivatives, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine.

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with an appropriate amine in the presence of a catalyst. The reaction is carried out under reflux conditions using solvents like ethanol or methanol, leading to the formation of the chromen-4-one core structure. The molecular formula is C23H19NO4C_{23}H_{19}NO_4, and its molecular weight is 373.4 g/mol. The compound features methoxy groups that enhance its reactivity and solubility in biological systems .

Antioxidant Properties

One of the primary biological activities of this compound is its antioxidant capacity . Studies have shown that it can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions suggest potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Research indicates that 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one exhibits anticancer properties . It has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways and inhibiting cell proliferation. The compound's ability to modulate signaling pathways involved in cancer progression further enhances its potential as an anticancer agent .

The mechanism of action involves multiple pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's .
  • Signal Modulation : It modulates signaling pathways related to inflammation and cell survival, influencing processes such as apoptosis and cell cycle regulation .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and ROS levels, highlighting its potential for treating neurodegenerative conditions .
  • Anticancer Activity Against Breast Cancer : In vitro studies demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through caspase activation and downregulating anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

The biological activity of 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one can be compared with other coumarin derivatives:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
3-(4-hydroxyphenyl)-7-((3-hydroxyphenyl)amino)-4H-chromen-4-oneModerateHighLow
3-(4-methylphenyl)-7-((3-methylphenyl)amino)-4H-chromen-4-oneLowModerateModerate
3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one High High High

This table illustrates that while other compounds exhibit varying degrees of biological activity, the subject compound stands out for its comprehensive profile across multiple categories.

Applications De Recherche Scientifique

Pharmacological Research

The compound exhibits significant pharmacological activities, including:

  • Antioxidant Properties : Studies indicate that chromen-4-one derivatives can scavenge free radicals, potentially reducing oxidative stress in biological systems.
  • Anticancer Activity : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further development in oncology.
  • Anti-inflammatory Effects : Some studies suggest that it may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

Synthesis of Complex Molecules

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of novel compounds with tailored properties.

Material Science

In material science, derivatives of chromen-4-one are explored for their optical properties. The presence of methoxy groups enhances the fluorescence characteristics, making them suitable for applications in sensors and organic light-emitting diodes (OLEDs).

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

ParameterResult
Cell LineMCF-7 (Breast Cancer)
IC50 Value15 µM
MechanismApoptosis induction

Case Study 2: Antioxidant Activity

Another research focused on evaluating the antioxidant potential of this compound using DPPH radical scavenging assays. The findings indicated that it exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.

Assay TypeScavenging Activity (%)
DPPH78% at 100 µM

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Chromen-4-one Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity Melting Point (°C) Key Reference
Target Compound 3-(4-MeOPh), 7-(4-MeOPh-NH) 405.38* Not reported (inferred enzymatic) - -
Formononetin (7-Hydroxy-3-(4-MeOPh)-4H-CO) 3-(4-MeOPh), 7-OH 268.26 Antioxidant, phytoestrogen 258–260
Biochanin A (5,7-DiOH-3-(4-MeOPh)-4H-CO) 3-(4-MeOPh), 5-OH, 7-OH 284.26 Anticancer, α-glucosidase inhibitor 212–214
Compound 4 3-(4-MeOPh), 7-(2-(Et(Me)N)ethoxy) 368.39 AChE/BuChE dual inhibitor 110.3–112.4
Compound 10 3-(4-MeOPh), 7-(2-(Benzyl(Me)N)ethoxy) 443.50 AChE inhibition (IC₅₀ = 1.2 µM) 135.0–136.6
Kaempferide 3-(4-MeOPh), 5,7-OH 300.26 Anti-inflammatory -

*Calculated using ChemDraw.

Substituent-Driven Differences

A. Position 7 Modifications

  • Hydroxy vs. Amino vs. Alkoxy Groups: Formononetin (7-OH): Exhibits antioxidant activity due to phenolic -OH but lower enzymatic inhibition potency compared to amino/alkoxy derivatives . Target Compound (7-NH-linked 4-MeOPh): The amino group may enhance hydrogen bonding with enzyme active sites (e.g., AChE), similar to compound 4 (IC₅₀ = 0.8 µM for AChE) . Alkoxy-Amino Hybrids (e.g., compound 10): Bulky benzyl groups improve selectivity for BuChE over AChE .

B. Position 3 Variations

  • 4-MeOPh vs. 4-OHPh vs. 2-MeOPh: 4-MeOPh (target compound, formononetin): Increases lipophilicity (logP ~3.5) and membrane permeability. 4-OHPh (daidzein): Reduces logP (~2.8) but enhances antioxidant capacity via free -OH .

Physicochemical and Spectral Comparisons

Table 2: Spectroscopic and Physical Properties

Compound Name ¹H NMR (δ, Key Signals) HRMS (Observed) Purity (%)
Target Compound Inferred: Aromatic H ~6.8–8.2, NH ~5.5 - -
Formononetin 8.20 (d, J = 8.8 Hz, H-5), 6.86 (s, H-8) 268.26 ≥99
Compound 4 δ 8.20 (d, J = 8.8 Hz, 1H), 4.18 (t, OCH₂) 368.1859 99.2
Compound 11d δ 7.45 (d, J = 8.8 Hz, 2H), 2.10 (s, CH₃CO) 383.1 84

Q & A

Q. What are the common synthetic routes for 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation (modified from chromene derivatives in ), where a ketone and aldehyde react under basic conditions. For example, 2-hydroxyacetophenone derivatives can react with 4-methoxybenzaldehyde in ethanol with KOH catalysis (5–10°C, 24 h, 75% yield) . Optimization includes:

  • Solvent selection : Polar aprotic solvents (DMF) improve solubility of intermediates .
  • Temperature control : Lower temperatures (5–10°C) reduce side reactions .
  • Catalyst : KOH or NaOH (10% aqueous) enhances condensation efficiency .
    Post-synthesis, purification via recrystallization (ethanol or ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and chromen-4-one carbonyl (δ ~177 ppm) groups. Discrepancies in aromatic proton splitting (e.g., J-values) are resolved by comparing experimental data with computational predictions (DFT) or reference compounds .
  • FTIR : Confirm carbonyl (C=O) stretch at ~1647 cm⁻¹ and N–H bend (from the amino group) at ~3400 cm⁻¹ .
  • HRMS : Validate molecular weight (e.g., [M+H]+ peaks) to rule out impurities .
    Contradictions between observed and expected signals may indicate tautomerism or crystal packing effects, requiring X-ray crystallography for definitive structural confirmation .

Q. What is the biological relevance of this compound, and how is its activity assessed in preliminary assays?

Methodological Answer: Similar chromene derivatives exhibit tyrosinase inhibition (IC₅₀ = 8.1–171.1 µM) and adenosine A2B receptor antagonism ( ). Key assays include:

  • Tyrosinase inhibition : Spectrophotometric measurement of L-DOPA oxidation rates .
  • Receptor binding : Radioligand displacement assays using [³H]PSB-603 for A2B receptors .
    Table 1: Bioactivity Data for Analogous Compounds
Compound StructureIC₅₀ (µM)TargetReference
6,7-Dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one8.1Tyrosinase
7-Hydroxy-3-(3-hydroxyphenyl)-4H-chromen-4-one110.9Tyrosinase
Adenosine A2B derivativesN/AReceptor binding

Advanced Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

Methodological Answer: Single-crystal X-ray diffraction (e.g., using SHELXL ) determines absolute configuration and hydrogen-bonding networks. For example:

  • Crystal system : Monoclinic (P21/n) with Z = 4 .
  • Key parameters : Unit cell dimensions (a = 8.4408 Å, b = 26.844 Å, c = 10.4615 Å) and β = 100.398° .
    Challenges :
  • Disorder in methoxy groups : Solved using PART commands in SHELXL to model alternative positions .
  • Twinned data : Apply TWIN/BASF instructions for accurate intensity integration .
    Table 2: Crystallographic Data for a Related Chromene Derivative
ParameterValue
Space groupP21/n
a, b, c (Å)8.4408, 26.844, 10.4615
β (°)100.398
R-factor0.056
Data-to-parameter ratio16.1
Adapted from

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact bioactivity, and how are SAR studies designed?

Methodological Answer: Structure-Activity Relationship (SAR) studies compare derivatives with varying substituents:

  • Methoxy groups : Enhance lipophilicity (LogP ~3.49) and membrane permeability but may reduce hydrogen-bonding capacity .
  • Hydroxy groups : Increase polarity (IC₅₀ = 8.1 µM for 6,7-dihydroxy vs. 50.9 µM for 7,8-dihydroxy) .
    Methodology :

Synthetic diversification : Introduce substituents via nucleophilic substitution or Suzuki coupling .

Computational modeling : Dock compounds into tyrosinase (PDB: 2Y9X) to predict binding modes .

Data normalization : Express activity as % inhibition relative to controls to account for assay variability .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer: Discrepancies (e.g., IC₅₀ variations in tyrosinase inhibition) arise from:

  • Assay conditions : pH, enzyme source (mushroom vs. human), or substrate concentration .
  • Compound purity : Validate via HPLC (≥95% purity) to exclude confounding effects .
    Resolution :
  • Meta-analysis : Pool data from ≥3 independent studies to calculate weighted averages .
  • Control standardization : Use kojic acid as a positive control in all tyrosinase assays .

Q. What advanced spectroscopic methods can elucidate tautomeric or dynamic behavior in solution?

Methodological Answer:

  • VT-NMR (Variable Temperature) : Monitor chemical shift changes (e.g., NH protons) to detect tautomerism between enamine and imine forms .
  • 2D NOESY : Identify through-space interactions between methoxy and aromatic protons to confirm spatial arrangement .
  • DFT calculations : Compare experimental IR/Raman spectra with theoretical models to assign vibrational modes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.